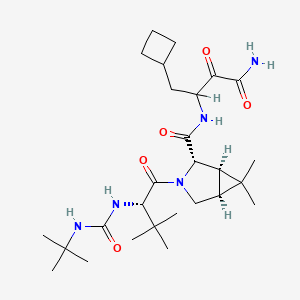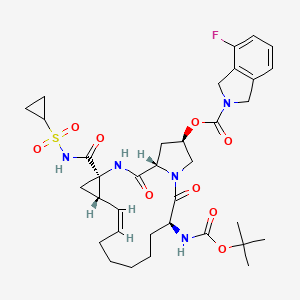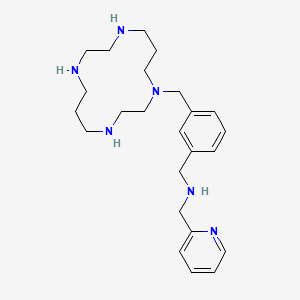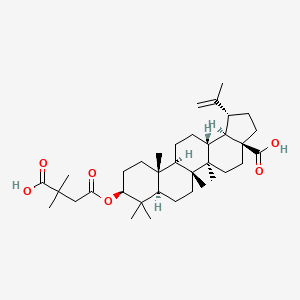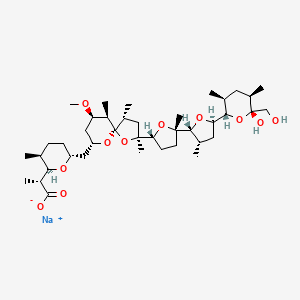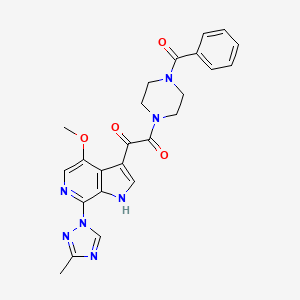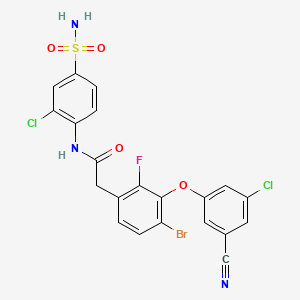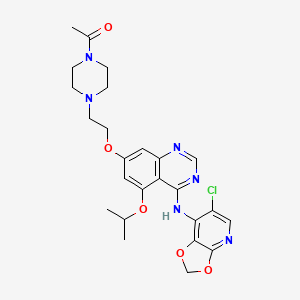
Piperazine, 1-acetyl-4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)-
Vue d'ensemble
Description
AZD-0424 est un inhibiteur sélectif double et actif par voie orale des kinases tyrosine non réceptrices proto-oncogènes Src et ABL1. Ces kinases jouent des rôles cruciaux dans la progression du cancer, notamment la prolifération cellulaire, l'angiogenèse et la métastase. AZD-0424 a montré une activité antinéoplasique potentielle en induisant l'apoptose et l'arrêt du cycle cellulaire dans diverses lignées cellulaires cancéreuses .
Méthodes De Préparation
AZD-0424 a été initialement développé par AstraZeneca pour inhiber la croissance tumorale. Les voies de synthèse et les conditions réactionnelles pour AZD-0424 impliquent l'utilisation de quinazolinamines, qui sont des composés aromatiques hétérocycliques contenant un groupement quinazoline substitué par un ou plusieurs groupes amine . Les méthodes de production industrielle pour AZD-0424 ne sont pas largement documentées, mais on sait que le composé est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques .
Analyse Des Réactions Chimiques
AZD-0424 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
AZD-0424 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil de recherche pour étudier l'inhibition des kinases Src et ABL1.
Biologie : Il est utilisé pour étudier le rôle des kinases Src et ABL1 dans la prolifération cellulaire, l'angiogenèse et la métastase.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de divers cancers, notamment le cancer du sein, le cancer du poumon et le cancer du côlon.
Industrie : Il est utilisé dans le développement de nouvelles thérapies anticancéreuses et comme réactif de recherche dans la découverte de médicaments
Mécanisme d'action
AZD-0424 exerce ses effets en inhibant l'activité des kinases Src et ABL1. La kinase Src est impliquée dans la régulation du métabolisme osseux, de la prolifération et de l'angiogenèse, tandis que la kinase ABL1 joue un rôle dans les tumeurs solides. En inhibant ces kinases, AZD-0424 induit l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de la tyrosine-416 de Src et la régulation de la progression du cycle cellulaire .
Applications De Recherche Scientifique
AZD-0424 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of Src and ABL1 kinases.
Biology: It is used to investigate the role of Src and ABL1 kinases in cell proliferation, angiogenesis, and metastasis.
Medicine: It has potential therapeutic applications in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer.
Industry: It is used in the development of new cancer therapies and as a research reagent in drug discovery
Mécanisme D'action
AZD-0424 exerts its effects by inhibiting the activity of Src and ABL1 kinases. Src kinase is involved in regulating bone metabolism, proliferation, and angiogenesis, while ABL1 kinase plays a role in solid tumors. By inhibiting these kinases, AZD-0424 induces apoptosis and cell cycle arrest in cancer cells. The molecular targets and pathways involved include the phosphorylation of tyrosine-416 of Src and the regulation of cell cycle progression .
Comparaison Avec Des Composés Similaires
AZD-0424 est unique en son genre dans son inhibition sélective double des kinases Src et ABL1. Les composés similaires comprennent :
AZM559756 : Un autre inhibiteur de la kinase Src ayant une activité antinéoplasique potentielle.
AZD0530 : Un inhibiteur sélectif de la kinase Src qui induit l'apoptose dans les cellules de lymphome.
Saracatinib : Un inhibiteur de Src apparenté qui a été inclus dans des essais cliniques pour le traitement de la maladie d'Alzheimer et de l'alcoolisme
AZD-0424 se démarque par son efficacité supérieure à induire l'apoptose et l'arrêt du cycle cellulaire à des concentrations plus faibles par rapport à ces composés similaires .
Propriétés
IUPAC Name |
1-[4-[2-[4-[(6-chloro-[1,3]dioxolo[4,5-b]pyridin-7-yl)amino]-5-propan-2-yloxyquinazolin-7-yl]oxyethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWATCATLSSVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692054-06-1 | |
| Record name | AZD-0424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692054061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0424 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-0424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642PS51324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

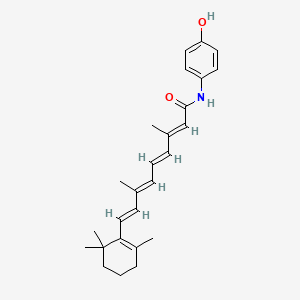
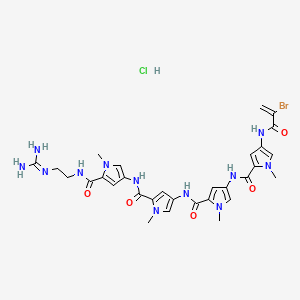

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
